4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The imidazo[1,2-b]pyridazin-6-yl moiety can be synthesized through condensation reactions involving appropriate precursors . The piperidin-1-yl and pyrimidine components are then introduced through nucleophilic substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate halides and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, sodium methoxide, and various transition metal catalysts . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its broad range of biological activities.
Imidazo[1,2-a]pyridines: Used in medicinal chemistry and material science.
Trifluoromethylpyrimidines: Explored for their unique electronic properties.
Uniqueness
4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine stands out due to its combination of multiple heterocyclic structures, which imparts unique chemical and biological properties . This makes it a valuable compound for various advanced applications in research and industry .
Properties
Molecular Formula |
C18H19F3N6O |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H19F3N6O/c1-12-9-27-15(24-12)2-3-17(25-27)28-10-13-4-6-26(7-5-13)16-8-14(18(19,20)21)22-11-23-16/h2-3,8-9,11,13H,4-7,10H2,1H3 |
InChI Key |
XAAFWGQQSBQFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Origin of Product |
United States |
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